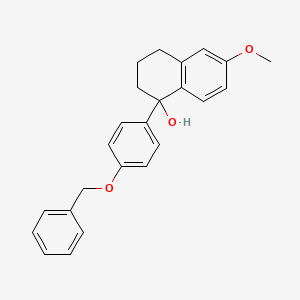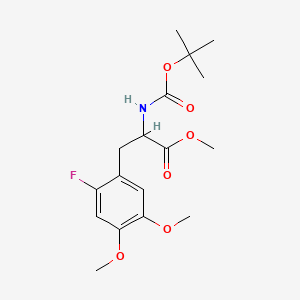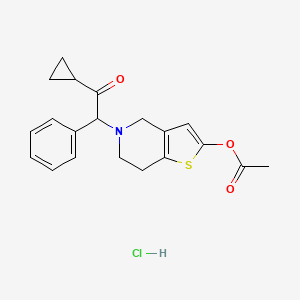
姜黄素-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
姜黄素-d6 是姜黄素的氘代形式,姜黄素是一种天然的多酚类化合物,来源于姜黄植物(姜黄)的根茎。姜黄素以其鲜艳的黄色而闻名,因其抗氧化、抗炎和抗癌特性而被广泛研究。 氘代形式,this compound,主要用作质谱法中姜黄素定量的内标,因为它具有稳定的同位素标记 .
科学研究应用
姜黄素-d6 在科学研究中具有广泛的应用:
化学: 用作质谱法中姜黄素及其代谢产物准确定量的内标。
生物学: 用于研究姜黄素在生物系统中的代谢途径和生物利用度。
医学: 研究其在癌症、炎症和神经退行性疾病中的潜在治疗作用。
工业: 用于开发基于姜黄素的药物和营养保健品 .
作用机制
姜黄素-d6 通过多种分子机制发挥作用:
生化分析
Biochemical Properties
Curcumin-d6 interacts with various enzymes and proteins, exerting its effects through these interactions. It inhibits nitric oxide (NO) production and reduces inducible nitric oxide synthase (iNOS) activity in LPS-stimulated RAW 264.7 cells . It also inhibits the release of histamine and inflammatory cytokines TNF-α, IL-1β, IL-6, and IL-8 from HMC-1 mast cells .
Cellular Effects
Curcumin-d6 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In vivo, curcumin-d6 decreases serum levels of histamine and TNF-α, inhibits histopathological changes of nasal mucosa, and decreases the number of sneezes and nasal rubbing in a mouse model of ovalbumin-induced rhinitis .
Molecular Mechanism
At the molecular level, curcumin-d6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The β-diketo moiety of curcumin not only acts as a metal chelator but also involves as a Michael acceptor in nucleophilic addition reactions .
准备方法
合成路线和反应条件: 姜黄素-d6 是通过将氘原子掺入姜黄素分子中合成的。合成通常涉及使用氘代试剂和溶剂。 一种常见的方法是氢-氘交换反应,其中姜黄素在催化剂存在下用氘代甲醇 (CD3OD) 处理,以用氘取代氢原子 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和控制的反应条件,以确保氘原子完全掺入。 最终产品通过色谱技术进行纯化,以达到高纯度和同位素富集 .
化学反应分析
反应类型: 姜黄素-d6 会经历与非氘代姜黄素类似的各种化学反应。这些包括:
氧化: this compound 可以被氧化形成姜黄素环氧化物和其他氧化产物。
还原: this compound 的还原可以生成四氢this compound。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和催化氢化等还原剂。
取代: 在碱性条件下可以使用硫醇和胺等亲核试剂.
主要形成的产物:
氧化: 姜黄素环氧化物-d6、羟基this compound。
还原: 四氢this compound。
取代: 各种取代的姜黄素衍生物.
相似化合物的比较
将姜黄素-d6 与其他类似化合物进行比较,以突出其独特性:
姜黄素: 非氘代形式,因其治疗特性而被广泛研究,但生物利用度有限。
四氢姜黄素: 姜黄素的还原形式,具有更高的稳定性和生物利用度。
姜黄素类似物(例如,D6): 结构类似物,通过修饰来提高对靶向癌细胞的效力和选择性 .
This compound 的独特性:
稳定的同位素标记: 掺入氘原子提供稳定性,并允许在分析研究中进行精确的定量。
增强跟踪: 促进姜黄素在生物系统中的代谢途径和生物利用度的研究.
类似化合物的列表:
- 姜黄素
- 四氢姜黄素
- 姜黄素类似物(例如,D6)
This compound 继续成为科学研究中的一种有价值的工具,提供了对姜黄素及其衍生物的药代动力学和治疗潜力的见解。
属性
IUPAC Name |
(1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDPWHFBUODDF-BQWNYRPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O)([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703461 |
Source


|
| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246833-26-0 |
Source


|
| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Curcumin-d6 compare to curcumin in terms of its anti-tumor activity against MM and NB cells?
A1: Curcumin-d6 demonstrates significantly stronger growth inhibition activity against both MM and NB cells compared to curcumin. In vitro studies revealed that D6 had an IC50 value of approximately 1-2µM, while curcumin exhibited an IC50 value of around 10-20µM []. This indicates that D6 is notably more potent in inhibiting the growth of these tumor cells. Moreover, D6 showed a more pronounced and rapid induction of apoptosis in MM and NB cells compared to curcumin, as evidenced by TUNEL assays, Annexin V staining, caspase activation, and PARP cleavage [].
Q2: What are the proposed mechanisms of action for Curcumin-d6's anti-tumor effects in MM and NB?
A2: Similar to curcumin, D6 appears to induce apoptosis in tumor cells through both extrinsic and intrinsic pathways []. This is supported by observations of caspase activation (caspases 3, 7, 9), PARP cleavage, loss of mitochondrial membrane potential, and cytochrome c release []. Additionally, D6 inhibits NFkB nuclear translocation in neuroectodermal tumor cells, similar to curcumin, but at lower doses, suggesting a potential role in its anti-tumor activity [].
Q3: What in vivo evidence supports the anti-tumor activity of Curcumin-d6?
A3: In vivo studies using subcutaneous MM and orthotopic NB xenograft models demonstrated that D6 significantly reduced tumor growth compared to both control groups and curcumin-treated groups []. This further strengthens the potential of D6 as a promising candidate for developing new adjuvant therapies against neuroectodermal tumors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)


![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)






